molecular formula C12H10O2S B6325096 4-(2-Methylthiophenyl)benzoic acid CAS No. 330942-85-3

4-(2-Methylthiophenyl)benzoic acid

Cat. No. B6325096
Key on ui cas rn: 330942-85-3
M. Wt: 218.27 g/mol
InChI Key: GASFZJJXAFCPKO-UHFFFAOYSA-N
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Patent
US07678787B2

Procedure details

A stirred mixture containing 4.15 g (0.025 mole) of 2-bromothioanisole, 5.08 g. (0.0025 mole) of 4-carboxybenzeneboronic acid, 10.36 g (0.075 mol) of potassium carbonate and 0.45 g (0.00063 mol) of dichlorobis(triphenylphosphine)palladium(II) in 40 mL of water and 20 mL of 1,4-dioxane was heated under reflux for two hours under nitrogen. The reacton mixture was allowed to cool to room temperature and filtered. The dioxane was removed in vacuo, the residue was diluted with 100 mL of water and then acidified with 20% hydrochloric acid. The crude product (6.1 g) was recrystallized from ethanol to yield the title compound, m.p. 220-222° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0.0025 mol
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.45 g
Type
catalyst
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[C:10]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)([OH:12])=[O:11].C(=O)([O-])[O-].[K+].[K+]>O.O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][S:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:16]1[CH:17]=[CH:18][C:13]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1 |f:2.3.4,^1:37,56|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC
Step Two
Name
Quantity
0.0025 mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
10.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.45 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours under nitrogen
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The dioxane was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with 100 mL of water
CUSTOM
Type
CUSTOM
Details
The crude product (6.1 g) was recrystallized from ethanol

Outcomes

Product
Name
title compound
Type
product
Smiles
CSC1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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